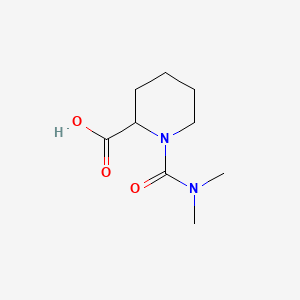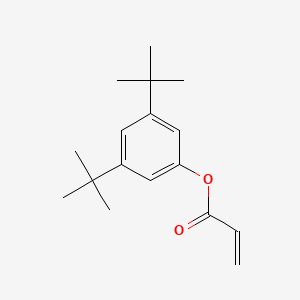
CID 45077228
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 45077228, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is known for its effectiveness against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tedizolid involves multiple steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce Tedizolid .
Industrial Production Methods
Industrial production of Tedizolid typically follows the synthetic route mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tedizolid undergoes various chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: Tedizolid can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Tedizolid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactions of oxazolidinones.
Biology: Studied for its mechanism of action against bacterial pathogens.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Tedizolid is often compared with other oxazolidinone antibiotics, such as Linezolid. While both compounds share a similar mechanism of action, Tedizolid has a longer half-life and is more potent against certain bacterial strains. Other similar compounds include:
- Linezolid
- Radezolid
- Contezolid
Tedizolid’s unique structure allows for better binding affinity and reduced resistance development compared to its counterparts .
Propiedades
Número CAS |
171628-33-4 |
|---|---|
Fórmula molecular |
C12H13NS |
Peso molecular |
203.303 |
Nombre IUPAC |
3-penta-1,2-dienyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-2-3-6-9-13-10-14-12-8-5-4-7-11(12)13/h3-5,7-9H,2,10H2,1H3 |
Clave InChI |
YFMBMLUISHHWRY-UHFFFAOYSA-N |
SMILES |
CCC=C=CN1CSC2=CC=CC=C21 |
Sinónimos |
Benzothiazole, 2-(1E,3E)-1,3-pentadienyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)







![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)





